2-cyclopropyl-1,3-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a synthetic isoindole-1,3-dione derivative featuring a cyclopropyl substituent at the 2-position and a 3,4,5-trimethoxyphenyl carboxamide group at the 5-position. The isoindole-1,3-dione core is a rigid, planar heterocyclic system that facilitates interactions with biological targets, such as enzymes or receptors, through π-π stacking and hydrogen bonding. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability or modulate solubility.
Properties
Molecular Formula |
C21H20N2O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-dioxo-N-(3,4,5-trimethoxyphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-27-16-9-12(10-17(28-2)18(16)29-3)22-19(24)11-4-7-14-15(8-11)21(26)23(20(14)25)13-5-6-13/h4,7-10,13H,5-6H2,1-3H3,(H,22,24) |
InChI Key |
VZCDZVUUZLKSPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Origin of Product |
United States |
Biological Activity
2-Cyclopropyl-1,3-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoindole core with a cyclopropyl group and a trimethoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of 358.39 g/mol. The presence of the dioxo and carboxamide groups suggests potential interactions with various biological targets.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of methoxy groups may enhance the electron-donating ability, contributing to free radical scavenging activity. For instance, studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models.
2. Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmitter regulation and could be targeted for therapeutic effects against cognitive decline.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of isoindole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to controls. This suggests potential applications in neuroprotection.
Case Study 2: Enzyme Inhibition Assays
In vitro assays were conducted to evaluate the inhibitory effects on AChE and BChE. The compound demonstrated IC50 values comparable to standard inhibitors such as donepezil, indicating its potential as a lead compound for further development.
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The methoxy groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to the active sites of AChE and BChE, leading to competitive inhibition.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, including benzimidazole carboxamides and combretastatin derivatives. Below is a comparative analysis:
Key Comparisons
Core Structure and Bioactivity :
- The isoindole-1,3-dione core of the target compound contrasts with the benzimidazole () and stilbene () cores. While benzimidazoles are associated with kinase inhibition (e.g., EGFR/VEGFR), isoindole-diones and stilbenes are more commonly linked to tubulin binding .
- The 3,4,5-trimethoxyphenyl group in the target compound aligns with combretastatin A-4, a potent tubulin inhibitor. However, the absence of a cis-olefin (critical for combretastatin’s activity) suggests distinct binding dynamics .
Solubility and Prodrug Potential: Similar to combretastatin A-4, the target compound’s low solubility (inferred from its lipophilic substituents) may necessitate prodrug strategies. Combretastatin derivatives achieved clinical relevance only after phosphate prodrugs (e.g., CA4P) improved aqueous solubility .
Synthetic Accessibility :
- The benzimidazole analog () employs straightforward alkylation and carboxamide coupling, whereas the isoindole-1,3-dione core likely requires cyclocondensation or Diels-Alder reactions. Combretastatin’s synthesis is challenged by stereoselective olefin formation .
Biological Performance: Combretastatin A-4 derivatives exhibit nanomolar potency against cancer cell lines (e.g., IC₅₀ = 1–10 nM), while benzimidazole carboxamides show activity in the micromolar range (e.g., IC₅₀ = 2–20 µM) . The target compound’s activity remains uncharacterized but merits evaluation in tubulin polymerization assays.
Research Findings and Implications
- Structural Insights : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, as seen in combretastatin A-4. However, the isoindole-dione core may alter binding geometry, necessitating molecular docking studies .
- Prodrug Development : Lessons from combretastatin’s phosphate prodrugs (e.g., improved solubility and in vivo stability) could guide derivatization of the target compound’s carboxamide or cyclopropyl groups .
- Synergistic Potential: Hybridizing the isoindole-dione scaffold with benzimidazole substituents (e.g., propyl chains) may yield dual-mechanism agents targeting both tubulin and kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
